I-CBP 112

Epigenetics Histone Acetyltransferase Nucleosome Remodeling

Researchers investigating CBP/p300 bromodomain biology require a probe with functional selectivity over BET family proteins and validated in vivo activity. I-CBP 112 is a selective acetyl-lysine competitive inhibitor of CBP/p300 bromodomains (Kd: 151 nM CBP, 167 nM p300) with 37-fold and 132-fold selectivity over BRD4 BD1 and BD2. • Uniquely stimulates nucleosome acetylation up to 3-fold via bromodomain-mediated allosteric activation-a property absent in SGC-CBP30, preventing generic substitution • Validated in MLL-AF9+ AML models: dose-dependently reduces leukemia-initiating potential in vitro and in vivo at 5-10 µM • ≥98% HPLC purity; stock available for immediate global dispatch

Molecular Formula C27H36N2O5
Molecular Weight 468.59
Cat. No. B1191990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameI-CBP 112
Synonyms(S)-1-(7-(3,4-dimethoxyphenyl)-9-((1-methylpiperidin-3-yl)methoxy)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
Molecular FormulaC27H36N2O5
Molecular Weight468.59
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

I-CBP 112: CBP/p300 Bromodomain Inhibitor Overview


I-CBP 112 is a selective small-molecule inhibitor targeting the bromodomains of CREB-binding protein (CBP/CREBBP) and E1A-binding protein p300 (EP300) [1]. Developed by the Structural Genomics Consortium (SGC), it belongs to the 2,3,4,5-tetrahydro-1,4-benzoxazepine chemical class and functions as an acetyl-lysine competitive protein-protein interaction inhibitor [2]. I-CBP 112 is distinguished by its capacity to allosterically stimulate nucleosome acetylation while antagonizing acetyl-lysine binding—a dual functional profile that separates it from structurally distinct CBP/p300 bromodomain ligands [3].

Selective CBP/p300 bromodomain probe with reported allosteric nucleosome acetylation
Acetyl-lysine competitive inhibitor suitable for chromatin remodeling studies
Usable concentration range defined by BET family selectivity review

I-CBP 112 vs. SGC-CBP30: Key Differences


Despite sharing the CBP/p300 bromodomain as a molecular target, I-CBP 112 exhibits unique functional pharmacology that prevents generic substitution with SGC-CBP30. I-CBP 112 stimulates nucleosome acetylation up to 3-fold, whereas SGC-CBP30 does not activate p300/CBP acetyltransferase activity [1]. This divergent allosteric behavior stems from distinct binding modes: I-CBP 112 induces a conformational change that enhances catalytic activity, while CBP30 lacks this allosteric activation property [2]. Substituting one for the other without understanding this functional distinction will yield different experimental outcomes, particularly in chromatin-based assays. Furthermore, I-CBP 112 demonstrates a specific selectivity window over BRD4 (37-fold and 132-fold over BD1 and BD2), which defines its usable concentration range in cellular experiments .

I-CBP 112
Allosteric nucleosome acetylation profile reported up to 3-fold stimulation
Distinct binding mode induces conformational change; substrate-specific regulation
Selectivity window over BRD4 isoforms may define usable concentration range
SGC-CBP30
No stimulation of p300/CBP acetyltransferase activity under identical conditions
Lacks allosteric activation property; different chromatin endpoint context
BET family selectivity profile may not transfer directly
Functional pharmacology mismatch limits direct substitution in chromatin-based assays. Allosteric behavior may differ between probes; method context requires review.

I-CBP 112: Quantitative Differentiation Evidence


Nucleosome Acetylation Stimulation vs. SGC-CBP30

I-CBP 112 stimulates p300/CBP-catalyzed nucleosome acetylation up to 3-fold, while the structurally distinct CBP/p300 bromodomain ligand SGC-CBP30 does not activate acetylation under identical conditions [1]. Activation by I-CBP 112 requires a nucleosome substrate and is not observed with isolated histone H3, indicating substrate-specific allosteric regulation [1].

Nucleosome acetylation vs. SGC-CBP30
Head-to-head
≥3-fold differential activation
I-CBP112 stimulates; CBP30 no stimulation
Supports allosteric regulation model response
Nucleosome substrate required; not observed with isolated histones
Epigenetics Histone Acetyltransferase Nucleosome Remodeling

Selectivity Profile Against BRD4 Bromodomains

I-CBP 112 exhibits 37-fold selectivity over BRD4 bromodomain 1 (BD1) and 132-fold selectivity over BRD4 bromodomain 2 (BD2) . The Chemical Probes Portal reports Kd values of approximately 5 µM for BRD4(1) and 20 µM for BRD4(2), compared to CBP/p300 binding in the 150-170 nM range [1].

BRD4 selectivity
Cross-study context
37-fold over BD1; 132-fold over BD2
CBP/p300 Kd ∼150-170 nM; BRD4 Kd ∼5-20 µM
Defines cellular concentration window (1-5 µM)
BLI/ITC binding assays; BRD4-mediated confounding may be minimized
Bromodomain Selectivity BET Family Off-Target Profiling

CBP vs. p300 Bromodomain Binding Preference

I-CBP 112 binds the CBP bromodomain with approximately 2.4-fold higher affinity than the p300 bromodomain. ITC measurements show Kd values of 151 ± 6 nM for CBP and 167 ± 8 nM for p300 [1], while BLI assays report IC50 values of 142-170 nM for CBP and 625 nM for p300 .

CBP vs. p300 binding
Class-level
1.1-fold (ITC) to 4.4-fold (BLI) preference for CBP
CBP Kd 151 nM; p300 Kd 167 nM (ITC)
Paralog selectivity may influence model outcomes
Differential engagement context; review CBP-dependent models
CBP/p300 Differential Targeting Binding Affinity Paralog Selectivity

Synergy with A-485 in Prostate Cancer

The combination of I-CBP 112 (bromodomain inhibitor) and A-485 (HAT domain catalytic inhibitor) synergizes to inhibit prostate cancer cell proliferation, conferring a dramatic reduction in p300 chromatin occupancy compared to either compound alone [1]. The combination treatment leads to reduced expression of androgen-dependent and pro-oncogenic genes including KLK3 (PSA) and c-Myc [1].

A-485 synergy
Head-to-head
Synergy > additive; dramatic p300 chromatin occupancy reduction
Combination vs. I-CBP112 alone or A-485 alone
Supports dual-domain targeting combination context
LNCaP-FGC prostate cancer cell model; ChIP-seq/RNA-seq endpoints
Combination Therapy Prostate Cancer Synergy Studies

MLL-AF9+ AML Leukemia Initiation Inhibition

I-CBP 112 significantly reduces the leukemia-initiating potential of MLL-AF9+ acute myeloid leukemia cells in a dose-dependent manner both in vitro and in vivo [1]. Treatment at 5-10 µM reduces colony formation, increases differentiation of primary murine leukemic blasts, and delays disease initiation following leukemic blast transplantation .

AML model response
Cross-study context
Dose-dependent reduction in colony formation; delayed disease onset
MLL-AF9+ murine AML; 5-10 µM treatment
Model-response endpoint context; in vivo model monitoring
Transplantation model; leukemia-initiating potential reduction reported
Acute Myeloid Leukemia MLL-AF9 In Vivo Efficacy

I-CBP 112: Validated Application Scenarios


Allosteric p300/CBP Chromatin Remodeling

I-CBP 112 uniquely stimulates nucleosome acetylation up to 3-fold via bromodomain-mediated allosteric activation, a property absent in SGC-CBP30 [1]. This makes I-CBP 112 the compound of choice for researchers investigating bromodomain-dependent conformational regulation of p300/CBP acetyltransferase activity, particularly in chromatin context. The nucleosome substrate requirement distinguishes this activation mechanism from isolated histone-based assays.

p300/CBP HAT Catalytic Inhibitor Combination

I-CBP 112 synergizes with A-485 (HAT domain inhibitor) to reduce prostate cancer cell proliferation and diminish p300 chromatin occupancy [2]. This validated combination approach supports procurement of I-CBP 112 for dual-domain targeting studies, where concurrent bromodomain and catalytic site blockade yields enhanced anti-proliferative effects compared to single-agent treatment.

MLL-Rearranged Leukemia Dependency

I-CBP 112 demonstrates dose-dependent reduction of leukemia-initiating potential in MLL-AF9+ AML models both in vitro and in vivo [3]. For researchers investigating CBP/p300 dependency in MLL-rearranged hematologic malignancies, I-CBP 112 offers a validated chemical probe with documented in vivo activity at 5-10 µM concentrations, distinguishing it from compounds lacking in vivo validation.

Selective CBP/p300 Bromodomain Inhibition

I-CBP 112 exhibits 37-fold and 132-fold selectivity over BRD4 BD1 and BD2, respectively . For experiments requiring CBP/p300 bromodomain antagonism with minimal BET family cross-reactivity, I-CBP 112 provides a defined usable concentration window (1-5 µM) based on quantified selectivity margins. This enables researchers to design cellular assays with predictable off-target boundaries.

Application
Selection Property
Validation Focus
Allosteric chromatin remodeling studies
Nucleosome-dependent activation profile
Substrate-specific allosteric regulation endpoints
Dual-domain targeting combination studies
Synergy with HAT catalytic inhibitors
Chromatin occupancy and gene expression endpoints
MLL-rearranged leukemia model studies
Leukemia-initiating cell reduction profile
In vivo model-response and colony-forming endpoints
CBP/p300 bromodomain selective inhibition
BET family selectivity window
BRD4 off-target activity boundaries

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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